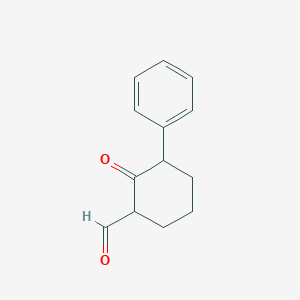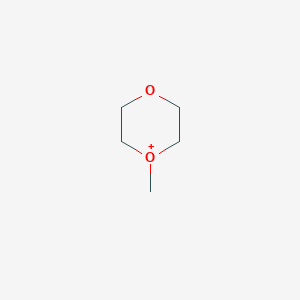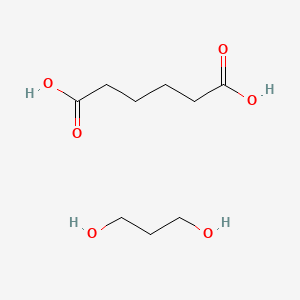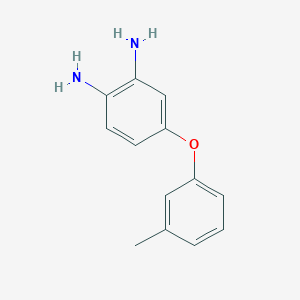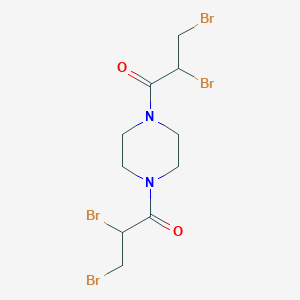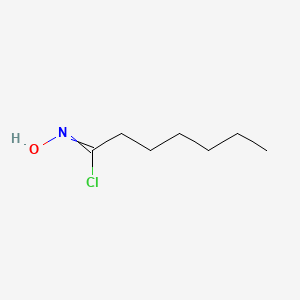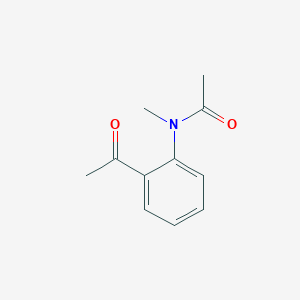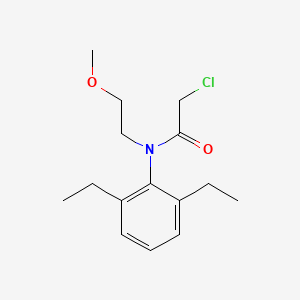
Carbonimidothioic acid, 3-pyridinyl-, O-((4-chlorophenyl)methyl) S-(2-methylpropyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonimidothioic acid, 3-pyridinyl-, O-((4-chlorophenyl)methyl) S-(2-methylpropyl) ester is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyridinyl group, a chlorophenyl group, and a methylpropyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbonimidothioic acid, 3-pyridinyl-, O-((4-chlorophenyl)methyl) S-(2-methylpropyl) ester typically involves the reaction of 3-pyridinyl carbonimidothioic acid with 4-chlorobenzyl alcohol and 2-methylpropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonimidothioic acid, 3-pyridinyl-, O-((4-chlorophenyl)methyl) S-(2-methylpropyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Applications De Recherche Scientifique
Carbonimidothioic acid, 3-pyridinyl-, O-((4-chlorophenyl)methyl) S-(2-methylpropyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Carbonimidothioic acid, 3-pyridinyl-, O-((4-chlorophenyl)methyl) S-(2-methylpropyl) ester involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbonimidothioic acid, 3-pyridinyl-, S-[(4-chlorophenyl)methyl] O-(2-methylpropyl) ester
- Carbonimidothioic acid, 3-pyridinyl-, O-((4-chlorophenyl)methyl) S-(2-methylpropyl) ester
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
51308-77-1 |
|---|---|
Formule moléculaire |
C17H19ClN2OS |
Poids moléculaire |
334.9 g/mol |
Nom IUPAC |
S-(2-methylpropyl) N-[2-[(4-chlorophenyl)methyl]pyridin-3-yl]carbamothioate |
InChI |
InChI=1S/C17H19ClN2OS/c1-12(2)11-22-17(21)20-15-4-3-9-19-16(15)10-13-5-7-14(18)8-6-13/h3-9,12H,10-11H2,1-2H3,(H,20,21) |
Clé InChI |
NPFSMKIILSXFHV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CSC(=O)NC1=C(N=CC=C1)CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


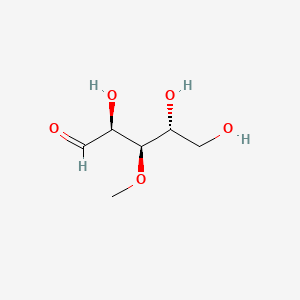

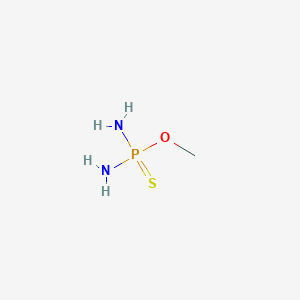
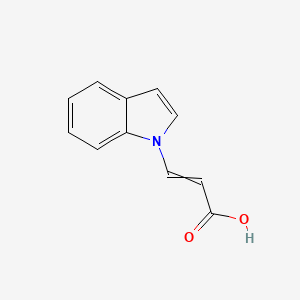
![2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride](/img/structure/B14658780.png)
methanone](/img/structure/B14658783.png)
